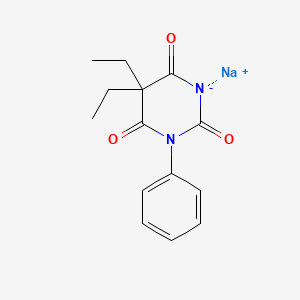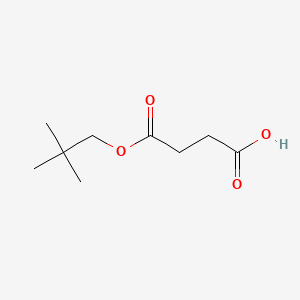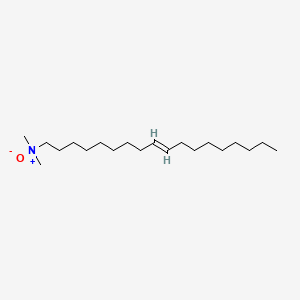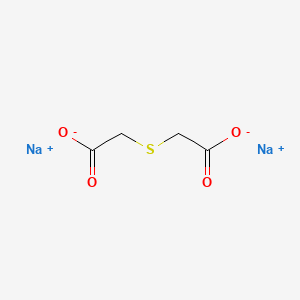
2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- is an organic compound with the molecular formula C14H11NO It is a chalcone derivative, characterized by the presence of a phenyl group and a pyridinyl group attached to a propenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between acetophenone and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted chalcones and related compounds.
科学的研究の応用
2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the modulation of cellular processes, including enzyme activity, gene expression, and signal transduction pathways .
類似化合物との比較
Similar Compounds
2-Propen-1-one, 3-phenyl-1-(2-pyridinyl)-: Similar structure but with the pyridinyl group at a different position.
2-Propen-1-one, 3-(4-nitrophenyl)-1-(2-pyridinyl)-: Contains a nitro group on the phenyl ring, altering its chemical properties.
2-Propen-1-one, 1-phenyl-3-(3-pyridinyl)-: Another positional isomer with the pyridinyl group at the 3-position
Uniqueness
2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- is unique due to the specific positioning of the phenyl and pyridinyl groups, which imparts distinct chemical reactivity and biological activity. This compound’s structure allows for targeted interactions with biological molecules, making it a valuable tool in various research applications.
特性
CAS番号 |
108664-37-5 |
|---|---|
分子式 |
C14H11NO |
分子量 |
209.24 g/mol |
IUPAC名 |
1-phenyl-2-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H11NO/c1-11(12-7-9-15-10-8-12)14(16)13-5-3-2-4-6-13/h2-10H,1H2 |
InChIキー |
LNKJTAXYOUBBSQ-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=NC=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



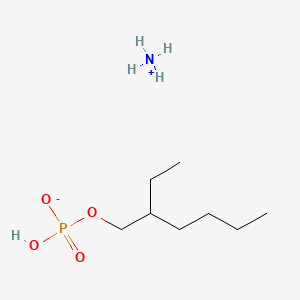




![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)

